molecular formula C14H17N3O2 B4992178 1,3-dimethyl-6-[(1-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-[(1-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4992178
M. Wt: 259.30 g/mol
InChI Key: OUBJGKZYHXUUOH-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-[(1-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-[(1-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1,3-dimethyluracil with an appropriate amine, such as 1-phenylethylamine, under specific conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with the addition of a catalyst such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-[(1-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1,3-dimethyl-6-[(1-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-[(1-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyluracil: A precursor in the synthesis of 1,3-dimethyl-6-[(1-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione.

    1-phenylethylamine: Another precursor used in the synthesis.

    Other pyrimidine derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-6-(1-phenylethylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10(11-7-5-4-6-8-11)15-12-9-13(18)17(3)14(19)16(12)2/h4-10,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBJGKZYHXUUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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